2,3,6-Trichloro-p-cresol
Description
Chemical Synthetic Pathways
The primary methods for synthesizing 2,3,6-Trichloro-p-cresol involve the chlorination of p-cresol (B1678582) and its derivatives. These methods have evolved from classical approaches to more modern, selective, and efficient techniques.
The traditional synthesis of this compound is achieved through the direct chlorination of p-cresol. This process typically involves bubbling chlorine gas through a solution of p-cresol. To facilitate the reaction, a catalyst such as ferric chloride (FeCl3) is often used, and the reaction is conducted at elevated temperatures, generally around 50-60°C. The substitution of three chlorine atoms onto the p-cresol molecule at the 2, 3, and 6 positions results in the formation of this compound.
Other classical chlorinating agents like sulfuryl chloride have also been employed. For instance, reacting p-cresol with sulfuryl chloride in acetic anhydride (B1165640) at low temperatures can yield chlorinated products. cdnsciencepub.com The ratio of the chlorinating agent to the substrate is a critical parameter that influences the degree of chlorination. cdnsciencepub.com
Table 1: Classical Synthesis Methods for Chlorinated Cresols
| Starting Material | Chlorinating Agent | Catalyst/Solvent | Key Conditions | Product(s) | Reference |
|---|---|---|---|---|---|
| p-Cresol | Chlorine gas | Ferric chloride (FeCl3) | 50-60°C | This compound | |
| p-Cresol | Sulfuryl chloride | Acetic anhydride | -78°C to -20°C | Mixture of dienone and phenols | cdnsciencepub.com |
| p-Cresol | Antimony pentachloride | Dichloromethane | -70°C to -50°C | Chlorinated products | cdnsciencepub.com |
| o-Cresol (B1677501) | Sulfuryl chloride | Aluminium chloride (AlCl3) / Diphenyl sulfide (B99878) (Ph2S) | Not specified | para-isomers (94% yield) | cardiff.ac.uk |
| m-Cresol (B1676322) | Sulfuryl chloride | Aluminium chloride (AlCl3) / Diphenyl sulfide (Ph2S) | Not specified | para-isomers (83% yield) | cardiff.ac.uk |
Modern and Green Chemistry Approaches for Selective Chlorination
Recognizing the need for more selective and environmentally benign processes, modern synthetic chemistry has focused on developing new catalysts and reaction systems. The goal is to control the regioselectivity of the chlorination, favoring the formation of specific isomers.
For the chlorination of phenols, various systems have been developed to achieve para-selectivity. mdpi.com The use of sulfur-containing catalysts in conjunction with sulfuryl chloride has shown significant success. cardiff.ac.ukmdpi.com For example, the SO2Cl2/diphenyl sulfide (Ph2S)/aluminium chloride (AlCl3) system is effective for the para-chlorination of o-cresol and m-cresol. cardiff.ac.uk
Organocatalysis has also emerged as a powerful tool for regioselective chlorination. Different organocatalysts can direct the chlorination of phenols to either the ortho or para positions with high selectivity. acs.org For instance, acetonitrile (B52724) can activate sulfuryl chloride for the chlorination of oxidation-sensitive compounds like p-cresol, leading to high yields. acs.org The use of trichloroisocyanuric acid (TCCA) is another green chemistry approach, as it is a safer and more atom-economical chlorinating agent. mdpi.comresearchgate.net
Table 2: Modern and Green Synthetic Approaches
| Substrate | Chlorinating Agent | Catalyst/System | Selectivity/Yield | Reference |
|---|---|---|---|---|
| o-Cresol | Sulfuryl chloride | Polymeric disulfides/FeCl3 | para-selective, up to 93% yield | cardiff.ac.uk |
| m-Cresol | Sulfuryl chloride | Polymeric disulfides/FeCl3 | para-selective, up to 93% yield | cardiff.ac.uk |
| Phenols | Sulfuryl chloride | (S)-Diphenylprolinol | High ortho-selectivity (≤99:1 o:p ratio) | acs.org |
| Phenols | Sulfuryl chloride | Diisopropyl ether | para-selective (≤4:96 o:p ratio) | acs.org |
| p-Cresol | Trichloroisocyanuric acid (TCCA) | Ethyl acetate (B1210297) (solvent) | Perchlorination, 86% isolated yield | mdpi.compreprints.org |
Continuous Flow Synthesis Methodologies for Chlorinated Phenols
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better temperature control, and improved scalability. mdpi.com Micro-channel continuous flow reactors have been successfully applied to the synthesis of chlorinated phenols. nus.edu.sggoogle.com
In a typical setup, phenol (B47542) and chlorine gas are introduced into a micro-channel reactor where the chlorination reaction occurs. nus.edu.sg The reaction time can be significantly reduced from hours to just minutes or seconds. google.com This technology has been used to produce various chlorinated phenols, including p-chlorophenol, 2,4-dichlorophenol (B122985), and 2,4,6-trichlorophenol (B30397). nus.edu.sg
A continuous flow process for the perchlorination of p-cresol using TCCA has also been developed, demonstrating the potential for safe and efficient large-scale production. mdpi.compreprints.org This system can produce significant quantities of the perchlorinated product in a short amount of time. mdpi.compreprints.org
Environmental Formation Pathways
Beyond intentional synthesis, this compound and other chlorinated phenols can form in the environment through the transformation of precursor compounds, particularly during water treatment processes.
Wastewater often contains phenolic compounds, including cresols, from industrial discharges and the decomposition of organic matter. nlc-bnc.capjoes.com Chlorination is a common method for disinfecting wastewater to eliminate pathogenic microorganisms. sensorex.comresearchgate.net However, this process can lead to the formation of chlorinated byproducts, including various chlorophenols. canada.caeurochlor.org
The reaction of chlorine with phenols in water is complex and results in a mixture of chlorinated derivatives. nih.gov The specific products formed depend on factors such as the concentration of chlorine, the pH of the water, and the nature of the organic matter present. eurochlor.org The initial reaction between phenol and chlorine typically yields 2-chlorophenol (B165306) and 4-chlorophenol (B41353), which can then undergo further chlorination to form di- and trichlorophenols, such as 2,4,6-trichlorophenol. nih.gov While direct evidence for the formation of this compound from p-cresol during wastewater chlorination is not explicitly detailed in the provided results, the general principles of phenol chlorination suggest that it is a plausible transformation product.
Table 3: Formation of Chlorinated Phenols in Water Chlorination
| Precursor Compound | Process | Conditions | Transformation Products | Reference |
|---|---|---|---|---|
| Phenol | Chlorination | Drinking water disinfection conditions | 2-Chlorophenol, 4-Chlorophenol, 2,4-Dichlorophenol, 2,6-Dichlorophenol, 2,4,6-Trichlorophenol | nih.gov |
| Phenolic Compounds | Wastewater Chlorination | Variable (pH, chlorine dose) | Chlorinated byproducts | canada.caeurochlor.org |
| p-Cresol | Photodegradation in wastewater effluent | Presence of dissolved organic matter | Indirect photodegradation | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,6-trichloro-4-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O/c1-3-2-4(8)7(11)6(10)5(3)9/h2,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSIPVANPPLRGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
551-77-9 | |
| Record name | 2,3,6-Trichloro-p-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,6-TRICHLORO-P-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6535W1Y38P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Formation Mechanisms of 2,3,6 Trichloro P Cresol
Environmental Formation Pathways
Transformation Products from Precursor Compounds
Metabolic Degradation of Chlorinated Benzene (B151609) Isomers
The microbial degradation of chlorinated benzenes is a recognized pathway for the formation of various chlorophenols. While direct evidence for the transformation of specific chlorinated benzene isomers into 2,3,6-Trichloro-p-cresol is specific to certain microbial strains and conditions, the general mechanism involves enzymatic action. For instance, some bacterial strains can utilize chlorinated benzenes as a sole source of carbon and energy. nih.gov The initial steps in the aerobic degradation of these compounds often involve dioxygenase enzymes, which introduce hydroxyl groups to the aromatic ring, leading to the formation of chlorinated catechols. nih.gov Subsequent enzymatic steps, including dehydrogenation, can lead to the formation of various chlorinated phenols. nih.gov
The degradation of 1,2,4-trichlorobenzene (B33124) by certain bacteria has been shown to proceed through pathways that could potentially lead to trichlorinated phenols. naturalspublishing.com The process involves the release of chloride ions as an indicator of microbial degradation of these chlorinated aromatic compounds. naturalspublishing.com While this compound is not always the primary metabolite, its formation is plausible depending on the specific isomer of chlorinated benzene and the enzymatic machinery of the degrading microorganism.
Biotransformation of Hexachlorocyclohexane (B11772) Isomers
A significant source for the formation of this compound is the biotransformation of hexachlorocyclohexane (HCH) isomers, most notably lindane (γ-HCH). lindane.orgtandfonline.com HCH was a widely used insecticide, and its persistence in the environment has led to extensive research on its degradation pathways. nih.govresearchgate.net Both aerobic and anaerobic microbial degradation of HCH isomers have been observed. nih.gov
Under aerobic conditions, several bacterial strains, particularly from the family Sphingomonadaceae, are known to degrade HCH isomers. nih.gov The metabolic pathway often involves a series of dehydrochlorination, dehydrogenation, and hydroxylation steps. lindane.org Studies on the metabolism of lindane in rats have identified various chlorophenols as metabolites. nih.gov Specifically, rat liver microsomes can metabolize HCH isomers to produce 2,4,6-trichlorophenol (B30397), among other compounds. epa.gov Human liver microsomes have also been shown to convert γ-HCH into metabolites including 2,4,6-trichlorophenol. lindane.org While 2,4,6-trichlorophenol is a commonly cited metabolite, the formation of other trichlorophenol isomers, including those with a methyl group (cresols), can occur depending on the specific metabolic route and the organism involved.
The following table summarizes key findings on the biotransformation of HCH isomers leading to the formation of chlorophenols.
| Precursor Compound | Organism/System | Key Metabolites Identified | Reference |
| γ-HCH (Lindane) | Human Liver Microsomes | 2,4,6-Trichlorophenol, 2,3,4,6-Tetrachlorophenol, Pentachlorobenzene | lindane.org |
| HCH Isomers (α, β, γ, δ, ε) | Rat Liver Microsomes | 2,4,6-Trichlorophenol | epa.gov |
| γ-HCH (Lindane) | Workers (in vivo) | 2,3,5-Trichlorophenol, 2,4,5-Trichlorophenol (B144370), 2,4,6-Trichlorophenol | lindane.org |
Environmental Breakdown of Polycyclic Chlorinated Compounds
The environmental breakdown of more complex, polycyclic chlorinated compounds can also serve as a source of simpler chlorinated phenols, including trichlorocresols. These larger molecules, often found as industrial byproducts or pesticides, can undergo biotic and abiotic degradation processes. For example, the thermal decomposition of sodium 2,4,5-trichlorophenate can lead to the formation of highly toxic dioxins, but other breakdown pathways can yield various chlorophenols. epa.gov
Furthermore, the degradation of certain herbicides, such as 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), results in the formation of 2,4,5-trichlorophenol as a primary metabolite. unl.pt While this is a different isomer, it illustrates the principle of how complex chlorinated molecules break down into simpler phenolic structures in the environment. The specific formation of this compound from a polycyclic precursor would depend on the structure of the parent compound and the environmental conditions (e.g., microbial populations, UV light, temperature) driving the degradation.
Environmental Presence and Distribution of 2,3,6 Trichloro P Cresol
Occurrence in Aquatic Ecosystems
Chlorinated phenols, as a class of compounds, are recognized as environmental contaminants that can enter aquatic systems through various means, including industrial effluent discharge, runoff from agricultural areas where pesticides are used, and as byproducts of water disinfection processes. pjoes.com However, specific research identifying and quantifying 2,3,6-Trichloro-p-cresol in these systems is not widely reported.
Surface Water and Groundwater Contamination
No specific monitoring data detailing the concentration or frequency of detection of this compound in surface water or groundwater sources was identified in the reviewed literature. Generally, the presence of such compounds in these waters is linked to industrial manufacturing and the use of certain pesticides. pjoes.com
Detection in Drinking Water and Wastewater Treatment Effluents
The formation of various chlorinated phenols during the chlorination of drinking water is a known phenomenon. pjoes.com Similarly, industrial and municipal wastewater can be a source of these compounds. pjoes.com However, specific studies confirming the presence or concentration levels of this compound in drinking water or wastewater treatment effluents could not be found in the available research.
Presence in Terrestrial and Atmospheric Compartments
The distribution of a chemical in soil, sediment, and the atmosphere is governed by its physical and chemical properties, such as solubility and volatility.
Soil and Sediment Contamination Profiles
Information regarding the contamination of soil and sediment specifically with this compound is not available in the reviewed scientific reports. Chlorinated phenols can bind to soil and sediment particles, with their persistence being influenced by environmental conditions and microbial activity.
Volatilization and Atmospheric Transport Studies
Specific studies on the volatilization and atmospheric transport of this compound have not been identified. However, as a general principle, the presence of a methyl group in cresol (B1669610) derivatives tends to reduce their volatility compared to non-methylated chlorophenols, a factor that influences their environmental persistence and potential for long-range atmospheric transport.
Data Tables
No specific quantitative data for this compound was found in the reviewed sources to populate data tables for its environmental presence.
Environmental Transformation and Fate of 2,3,6 Trichloro P Cresol
Abiotic Degradation Processes
Abiotic degradation involves the transformation of a chemical compound through non-biological pathways, primarily driven by physical and chemical factors in the environment. For chlorinated phenols like 2,3,6-Trichloro-p-cresol, key abiotic processes include photochemical degradation and chemical reactions such as hydrolysis and dechlorination.
Photochemical degradation, or photolysis, is a significant abiotic process for the removal of cresols from the atmosphere. In the air, cresols undergo rapid degradation primarily through reactions with photochemically produced hydroxyl radicals (•OH) cdc.gov. This process is a dominant mechanism for the breakdown of cresols in the atmospheric environment cdc.gov. While specific quantitative data for this compound is limited, the fundamental principles of photolysis that apply to chlorophenols suggest it is a relevant transformation pathway unimi.it. The absorption of ultraviolet (UV) radiation can excite the molecule, leading to the cleavage of carbon-chlorine bonds or the generation of reactive species that facilitate further degradation.
Hydrolysis is another abiotic process that can contribute to the degradation of chlorophenols, although it is generally a slower process compared to photodegradation and biodegradation unimi.it. This reaction involves the cleavage of chemical bonds by the addition of water.
Chemical dechlorination represents a more targeted abiotic degradation pathway. Studies on other chlorinated organic compounds have demonstrated the efficacy of zero-valent metals, such as zero-valent zinc (ZVZ), in promoting dechlorination. For instance, ZVZ has been shown to effectively degrade 1,2,3-trichloropropane, a recalcitrant chlorinated hydrocarbon erwiki.net. This reductive process involves the transfer of electrons from the metal surface to the chlorinated compound, leading to the sequential removal of chlorine atoms. The reactivity in such systems can be highly dependent on environmental factors like pH, with minimum reactivity often observed in the pH range of 8-10 and increased degradation under more acidic or basic conditions erwiki.net. While this specific example does not involve this compound, it illustrates a viable chemical pathway for the abiotic dechlorination of chlorinated organic pollutants.
Biotic Degradation and Bioremediation Studies
Biotic degradation, mediated by microorganisms, is considered the primary mechanism for the breakdown of cresols and their chlorinated derivatives in soil and water environments cdc.gov. The ability of bacteria and other microbes to utilize these compounds as a source of carbon and energy is the foundation of bioremediation strategies for contaminated sites.
Under aerobic conditions, numerous microorganisms have demonstrated the ability to catabolize chlorinated cresols, often leading to their complete mineralization to carbon dioxide, water, and chloride ions.
A variety of bacterial strains capable of degrading chlorinated phenols and cresols have been isolated from contaminated environments. These microorganisms often utilize these toxic compounds as their sole source of carbon and energy. For example, a bacterium identified as Azotobacter sp. strain GP1, isolated from soil, was found to utilize 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) as its sole carbon and energy source. Notably, resting cells of this strain were also capable of transforming 2,3,6-trichlorophenol (B165527) nih.gov.
Research has identified several other bacterial genera with the ability to degrade related chlorinated aromatic compounds. Strains of Ralstonia pickettii, Cupriavidus necator, and Pseudomonas spp. have been characterized for their ability to degrade 2,4,6-TCP nih.govmdpi.com. The facultative bacterium Thauera sp. strain DO can utilize p-chlorocresol under both aerobic and anaerobic conditions nih.gov. The diversity of these microbial catalysts is a key asset for bioremediation applications.
Table 1: Examples of Bacterial Strains Involved in Chlorinated Phenol (B47542) and Cresol (B1669610) Degradation
| Bacterial Strain | Degraded Compound(s) | Reference |
|---|---|---|
| Azotobacter sp. GP1 | 2,4,6-Trichlorophenol, 2,3,6-Trichlorophenol | nih.gov |
| Cupriavidus necator JMP134 | 2,4,6-Trichlorophenol | nih.gov |
| Ralstonia pickettii | 2,4,6-Trichlorophenol, 2-Chlorophenol (B165306), 3-Chlorophenol | nih.gov |
| Alcaligenes eutrophus TCP | 2,4,6-Trichlorophenol | unimi.it |
| Thauera sp. DO | p-Chlorocresol | nih.gov |
The aerobic bacterial degradation of chlorinated phenols and cresols typically proceeds through a series of enzymatic reactions that hydroxylate the aromatic ring, remove the chlorine substituents, and then cleave the ring structure.
A common initial step in the degradation of many chlorinated phenols is the conversion of the substrate into a chlorinated catechol derivative. In the well-studied degradation of 2,4,6-TCP by Cupriavidus necator JMP134, a monooxygenase enzyme catalyzes the conversion of 2,4,6-TCP to 2,6-dichlorohydroquinone, which is then transformed into 6-chlorohydroxyquinol nih.gov.
Once a chlorocatechol is formed, the aromatic ring is cleaved by dioxygenase enzymes. There are two primary ring-cleavage strategies: ortho-cleavage and meta-cleavage.
Ortho-Cleavage Pathway: In the modified ortho-cleavage pathway, a catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl-bearing carbons of the catechol ring nih.gov. For example, the degradation of 2-chlorophenol often proceeds via the formation of 3-chlorocatechol (B1204754), which is then cleaved by a catechol 1,2-dioxygenase to form 2-chloro-cis,cis-muconate (B1241311) nih.gov. Subsequent enzymatic steps remove the chlorine atom and funnel the resulting intermediates into central metabolic pathways like the tricarboxylic acid (TCA) cycle.
Meta-Cleavage Pathway: Alternatively, a catechol 2,3-dioxygenase can cleave the bond adjacent to the hydroxyl groups, as seen in some pathways for 3-chlorocatechol degradation nih.gov.
The degradation of p-cresol (B1678582) can also proceed through different pathways. In some Pseudomonas species, p-cresol is metabolized via oxidation to 4-hydroxybenzoate (B8730719) and subsequent hydroxylation to protocatechuate, which then undergoes ring fission nih.gov. This illustrates that the specific pathway employed depends on the bacterial strain and the structure of the specific cresol isomer.
Table 2: Key Enzymes in Aerobic Degradation Pathways of Chlorinated Aromatic Compounds
| Enzyme Class | Function | Example Pathway | Reference |
|---|---|---|---|
| Monooxygenase | Initial hydroxylation of the aromatic ring | 2,4,6-TCP degradation | nih.gov |
| Catechol 1,2-Dioxygenase | Ortho-cleavage of the chlorocatechol ring | Modified ortho-cleavage pathway for 3-chlorocatechol | nih.gov |
| Catechol 2,3-Dioxygenase | Meta-cleavage of the chlorocatechol ring | Meta-cleavage pathway for 3-chlorocatechol | nih.gov |
Anaerobic Microbial Transformation of this compound
In the absence of oxygen, microorganisms utilize different strategies to break down chlorinated aromatic compounds. The primary mechanism for highly chlorinated phenols is reductive dechlorination.
Reductive dechlorination is a process where microorganisms use the chlorinated compound as an electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom epa.gov. This process is typically sequential, with highly chlorinated compounds being progressively transformed into less chlorinated, and often less toxic, intermediates epa.gov.
For instance, studies on 2,4,6-TCP have shown that it is first dechlorinated to 2,4-dichlorophenol (B122985) (2,4-DCP) and subsequently to 4-chlorophenol (B41353) (4-CP) nih.govresearchgate.net. This stepwise removal of chlorine atoms is a hallmark of anaerobic degradation pathways for polychlorinated aromatics epa.gov. It is therefore expected that this compound would undergo a similar sequential dechlorination, likely yielding various isomers of dichloro-p-cresol and monochloro-p-cresol before the aromatic ring is further metabolized. The complete reductive dechlorination of chlorinated ethylenes to the non-toxic end-product ethylene (B1197577) has been demonstrated, highlighting the potential for complete detoxification through this pathway erwiki.net.
The process of reductive dechlorination is often carried out by specialized groups of anaerobic bacteria.
Dehalococcoides : This genus is well-known for its ability to reductively dechlorinate a wide range of chlorinated compounds, including chlorinated benzenes and phenols nih.gov. Organisms from this group are often key members of microbial consortia that achieve complete dechlorination. Evidence suggests that phylogenetically similar Dehalococcoides-like populations are involved in the dechlorination of polychlorinated biphenyls (PCBs) across different environments nih.gov.
Other Genera : While Dehalococcoides is a prominent player, other anaerobic genera can also participate in the degradation of phenolic compounds. Geobacter metallireducens has been shown to degrade p-cresol via an anaerobic oxidation pathway nih.gov. Sulfate-reducing bacteria like Desulfobacterium cetonicum also degrade p-cresol, but through a different initial activation step involving addition to fumarate (B1241708) nih.govresearchgate.net. In mixed microbial communities, organisms like Syntrophorhabdus have been identified in the degradation of phenol and p-cresol under methanogenic conditions kwrwater.nl.
Hydrolytic dechlorination, where a chlorine atom is replaced by a hydroxyl group from water, is another possible anaerobic transformation mechanism. However, for highly chlorinated aromatic compounds, reductive dechlorination is generally the more energetically favorable and commonly observed initial step researchgate.netepa.gov. While not the primary initial pathway for compounds like this compound, hydrolytic steps could potentially be involved in the transformation of less-chlorinated intermediates that are formed after initial reductive dechlorination steps.
The primary intermediate metabolites during the anaerobic transformation of this compound are expected to be its less-chlorinated derivatives. Based on the principle of sequential reductive dechlorination, the following intermediates are plausible:
Dichloro-p-cresols : The removal of one chlorine atom would result in isomers such as 2,3-dichloro-p-cresol, 2,6-dichloro-p-cresol, or 3,6-dichloro-p-cresol.
Monochloro-p-cresols : Subsequent dechlorination of the dichloro-intermediates would lead to monochlorinated cresols, such as 2-chloro-p-cresol, 3-chloro-p-cresol, or 6-chloro-p-cresol.
p-Cresol : The final dechlorination step would yield p-cresol.
Once p-cresol is formed, it can be further degraded anaerobically. Denitrifying bacteria can oxidize the methyl group to form p-hydroxybenzyl alcohol, p-hydroxybenzaldehyde, and eventually p-hydroxybenzoate nih.govnih.gov. Other anaerobic bacteria, such as the sulfate-reducer Desulfobacterium cetonicum, activate p-cresol by adding it to fumarate, forming 4-hydroxybenzylsuccinate, which is then further metabolized nih.govresearchgate.net.
The table below outlines the expected intermediates in the anaerobic transformation of this compound.
| Transformation Step | Parent Compound | Expected Intermediate(s) | Subsequent Product(s) |
| Initial Reductive Dechlorination | This compound | 2,3-Dichloro-p-cresol, 2,6-Dichloro-p-cresol | Monochloro-p-cresols |
| Secondary Reductive Dechlorination | Dichloro-p-cresols | 2-Chloro-p-cresol, 3-Chloro-p-cresol | p-Cresol |
| Final Reductive Dechlorination | Monochloro-p-cresols | p-Cresol | 4-Hydroxybenzylsuccinate or p-Hydroxybenzoate |
| p-Cresol Metabolism | p-Cresol | 4-Hydroxybenzylsuccinate, p-Hydroxybenzyl alcohol | Benzoyl-CoA, CO2 |
Factors Influencing Biodegradation Kinetics and Efficiency
The rate and extent to which this compound is biodegraded are not intrinsic properties of the molecule alone but are profoundly influenced by the surrounding environmental matrix. Key factors include the availability of other organic compounds (co-substrates), the presence of suitable electron acceptors, physicochemical parameters such as pH and temperature, nutrient availability, and the adaptive state of the microbial populations.
The biodegradation of chlorinated phenols can be significantly enhanced in the presence of more readily degradable organic compounds, a phenomenon known as co-metabolism. These co-substrates can induce the production of enzymes that are also effective in transforming the target pollutant. For instance, the presence of phenol has been shown to facilitate the degradation of 2,4,6-trichlorophenol by inducing the expression of relevant catabolic enzymes. While specific data for this compound is limited, it is plausible that similar co-metabolic effects would be observed with structurally related compounds.
The availability of suitable electron acceptors is another critical determinant of biodegradation, particularly under anaerobic conditions. In the absence of oxygen, microorganisms can utilize alternative electron acceptors such as nitrate, sulfate, or ferric iron to facilitate the reductive dechlorination of chlorinated aromatic compounds. The efficiency of this process can vary depending on the specific electron acceptor available.
Table 1: Effect of Co-substrates on the Degradation of 2,4,6-Trichlorophenol by Pseudomonas spp.
| Co-substrate (Concentration) | 2,4,6-Trichlorophenol Removal (%) | Reference |
| None | Low | |
| Phenol (200-400 mg/L) | 48% - 65% |
This table illustrates the principle of co-metabolism using data for a related compound, 2,4,6-trichlorophenol, due to the lack of specific data for this compound.
Physicochemical parameters of the environment play a pivotal role in modulating microbial activity and, consequently, the biodegradation of organic pollutants.
pH: The pH of the soil or water can influence the enzymatic activity of microorganisms and the bioavailability of the pollutant. Most microbial degradation processes have an optimal pH range, typically between 6.0 and 8.0. Deviations from this range can significantly inhibit microbial metabolism and slow down the degradation of chlorophenols. For instance, studies on p-cresol have shown that the degradation rate is maximal at a pH of 6.
Temperature: Temperature affects the metabolic rates of microorganisms, with an optimal temperature range for the degradation of most chlorophenols. At temperatures below the optimum, microbial activity decreases, leading to slower degradation rates. Conversely, excessively high temperatures can lead to enzyme denaturation and a cessation of biodegradation. Research on 2,4,6-trichlorophenol has indicated that degradation activity is highest at a long-term acclimation temperature of 28°C.
Nutrient Availability: The availability of essential nutrients, such as nitrogen and phosphorus, is crucial for microbial growth and metabolism. A balanced supply of these nutrients can stimulate microbial populations and enhance the biodegradation of chlorophenols.
Table 2: Influence of pH and Temperature on Chlorophenol Biodegradation
| Compound | Parameter | Condition | Degradation Rate/Efficiency | Reference |
| p-Cresol | pH | 4 | Lower | |
| 6 | Maximum | |||
| 8 | Lower | |||
| 2,4,6-Trichlorophenol | Temperature | 28°C | Highest Activity | |
| 40°C | Initially Faster, then Slower |
This table provides examples of the influence of environmental parameters on the biodegradation of related phenolic compounds.
Microbial communities exposed to persistent organic pollutants can undergo adaptation and acclimation, leading to an enhanced capacity to degrade these compounds over time. This process involves the selection and proliferation of microbial strains with the necessary enzymatic machinery to transform the pollutant. The acclimation period can vary depending on the compound's concentration and toxicity, as well as the initial microbial diversity. For some chlorophenols, this acclimation period can range from weeks to months. During this time, microorganisms may develop new metabolic pathways or enhance existing ones to utilize the chlorinated compound as a source of carbon and energy. For example, microbial communities have demonstrated the ability to adapt to increasing concentrations of 2,4,5-trichlorophenol (B144370), although this adaptation has its limits at higher concentrations.
Structure-Biodegradability Relationships in Chlorophenol Degradation
The molecular structure of a chlorophenol, including the number and position of chlorine substituents, significantly influences its susceptibility to microbial degradation. Generally, as the number of chlorine atoms on the aromatic ring increases, the compound becomes more resistant to biodegradation. The position of the chlorine atoms also plays a crucial role. For instance, chlorine atoms in the ortho position are often more readily removed through reductive dechlorination under anaerobic conditions compared to those in the meta or para positions.
The degradation of different chlorophenol isomers can proceed through distinct metabolic pathways. For example, the initial steps in the bacterial degradation of pentachlorophenol (B1679276) often involve hydroxylation to form tetrachlorohydroquinone, followed by sequential reductive dehalogenation. In contrast, the degradation of less chlorinated phenols may proceed through the formation of chlorocatechols. These structure-dependent degradation pathways highlight the specificity of microbial enzymes and the challenges associated with the bioremediation of complex mixtures of chlorophenols.
Advanced Remediation and Treatment Methodologies for Trichloro P Cresols
Advanced Oxidation Processes (AOPs) for the Degradation of 2,3,6-Trichloro-p-cresol
Advanced Oxidation Processes (AOPs) are a class of environmental remediation technologies designed to mineralize persistent organic pollutants, such as this compound, into less harmful substances like water, carbon dioxide, and inorganic salts. These methods are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). dtic.milresearchgate.net AOPs are considered a viable treatment alternative for contaminants that are difficult to remove through traditional physical, chemical, or biological methods. dtic.milcwejournal.org The high reactivity and non-selective nature of radicals like •OH allow them to rapidly oxidize a wide spectrum of organic compounds. pjoes.com
The Fenton reaction is a well-established AOP that utilizes hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst to generate powerful hydroxyl radicals (•OH), which are capable of oxidizing recalcitrant organic compounds. pjoes.comresearchgate.net The process is based on the electron transfer between H₂O₂ and the Fe²⁺ catalyst. pjoes.com Studies on analogous compounds, such as 2,4,6-trichlorophenol (B30397) (TCP), have demonstrated the effectiveness of this system. For instance, in a batch experiment with an initial 2,4,6-TCP concentration of 0.60 mM, over 99% degradation was achieved within 10 minutes at pH 3, with H₂O₂ at 1.8 mM and Fe²⁺ at 0.6 mM. researchgate.net While the parent compound is rapidly degraded, complete mineralization often requires longer reaction times and higher oxidant doses. researchgate.net The efficiency of the Fenton process can be enhanced by introducing copper ions (Cu²⁺), which can accelerate the degradation rate of TCP and improve the decomposition of hydrogen peroxide. researchgate.net
The Photo-Fenton process enhances the traditional Fenton reaction by incorporating ultraviolet (UV) or visible light. This irradiation facilitates the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thereby regenerating the catalyst and generating additional hydroxyl radicals. This synergy leads to a higher rate of degradation. The Photo-Fenton process has been shown to be highly effective for chlorophenol degradation, particularly under acidic conditions (pH ≈ 3). researchgate.net For treating compounds like p-cresol (B1678582), AOPs involving Fenton and Fenton-like techniques are highlighted as a viable option for degrading refractory organic substances. mdpi.com
Table 1: Fenton Treatment Performance for 2,4,6-Trichlorophenol
| Parameter | Condition | Result | Reference |
|---|---|---|---|
| Initial TCP Concentration | 0.60 mM | >99% degradation in 10 minutes | researchgate.net |
| pH | 3 | Optimal for Fenton reaction | researchgate.netnih.gov |
| [H₂O₂] | 1.8 mM | Effective oxidant dose | researchgate.net |
| [Fe²⁺] | 0.6 mM | Effective catalyst dose | researchgate.net |
| COD Reduction | 37% after 1 hour ([H₂O₂]/[TCP] = 3) | Incomplete mineralization | researchgate.net |
UV-assisted oxidation processes are another major category of AOPs that rely on the photolysis of oxidants like hydrogen peroxide (H₂O₂) or ozone (O₃) to produce hydroxyl radicals.
The UV/H₂O₂ process involves the photolytic cleavage of H₂O₂ by UV radiation (typically at 254 nm) to generate •OH radicals. nih.gov This combination has a marked synergistic effect; degradation rates of chlorophenols are significantly enhanced compared to UV radiation or H₂O₂ used alone. nih.gov The process is effective for a range of chlorinated phenols. nih.govijcea.org For instance, the photodegradation of o-cresol (B1677501) was found to be more significant with UV-C lamps (254 nm) than with near-UV lamps (352 nm). nih.gov While highly effective at degrading the primary pollutant, complete mineralization can be a challenge. In studies on similar contaminants, high degradation rates of the parent compound were observed, but total organic carbon (TOC) removal was significantly lower, indicating the formation of intermediate byproducts. nih.gov
The UV/O₃ process combines ozonation with UV irradiation. UV light accelerates the decomposition of aqueous ozone into hydrogen peroxide, which then further reacts with UV to form hydroxyl radicals, enhancing the oxidation process. sci-hub.boxresearchgate.net The combination of O₃ and H₂O₂ (peroxone process), often enhanced by UV light (UV/H₂O₂/O₃), has been highlighted for its high efficiency in water treatment. mdpi.comsemanticscholar.org Ozonation alone is highly selective, but its combination with UV and/or H₂O₂ significantly increases the production of non-selective hydroxyl radicals, making it effective against a broader range of pollutants. cwejournal.org Studies comparing different AOPs have found ozonation-based processes to be highly effective for treating wastewater containing persistent organic compounds. researchgate.net
Sulfate radical-based AOPs (SR-AOPs) have emerged as a promising alternative to hydroxyl radical-based systems. These processes utilize persulfates, such as peroxymonosulfate (PMS) or peroxydisulfate (PDS), which are activated to generate the sulfate radical (SO₄•⁻). acs.orgnih.gov The sulfate radical possesses a high redox potential (2.5–3.1 V), a longer half-life (30–40 µs) compared to the hydroxyl radical, and effectiveness over a wide pH range (2.0-8.0). nih.govresearchgate.net
Activation of PMS and PDS can be achieved through various methods, including heat, UV irradiation, or transition metal catalysts (e.g., Co²⁺, Fe²⁺). nih.govnih.gov The degradation of 2,4,6-trichlorophenol has been demonstrated using Co(II)-mediated activation of PMS. researchgate.net The UV/PDS process is also effective for degrading halophenols, including 2,4,6-trichlorophenol. rsc.org Research indicates that the sulfate radical reacts with halogenated phenols primarily via electron transfer, whereas the hydroxyl radical can react through both electron transfer and hydroxyl addition. rsc.org SR-AOPs are noted for their high efficiency in degrading persistent organic pollutants. acs.orgnih.gov
Heterogeneous photocatalysis is an AOP that employs a semiconductor catalyst, most commonly titanium dioxide (TiO₂), to generate reactive oxygen species upon irradiation with light of sufficient energy. researchgate.netresearchgate.net When TiO₂ absorbs a photon with energy exceeding its band gap, an electron-hole pair is created. mdpi.com These charge carriers migrate to the catalyst surface and react with adsorbed water and oxygen to produce hydroxyl radicals and superoxide radicals, which then degrade organic pollutants. mdpi.commdpi.com
The TiO₂-based photocatalysis is one of the most researched AOPs due to the high photocatalytic activity, stability, and low cost of TiO₂. researchgate.netresearchgate.net Studies on 2,4,6-trichlorophenol using Degussa P-25 TiO₂ have shown nearly complete removal of the parent compound within 4 hours under UV irradiation. researchgate.net The process can also be driven by solar radiation, offering a more sustainable approach, though degradation rates may be slower depending on light intensity. researchgate.net The efficiency of photocatalysis can be enhanced by doping the TiO₂ with metals like platinum or creating composite materials, which can improve light absorption and reduce the recombination of electron-hole pairs. nih.govlidsen.com The ultimate goal of photocatalysis is the complete mineralization of the organic pollutant to CO₂, water, and inorganic acids. mdpi.comresearchgate.net
The efficiency of any AOP is highly dependent on the optimization of key operational parameters.
pH: The solution pH is a critical factor influencing AOP performance. For Fenton and Photo-Fenton reactions, an acidic pH of around 3 is typically optimal for maximizing hydroxyl radical production and preventing the precipitation of iron hydroxides. researchgate.netnih.gov For UV/H₂O₂ processes, the optimal pH for cresol (B1669610) degradation has been found to be around 5. nih.gov In contrast, sulfate radical-based AOPs are effective over a broader pH range. nih.gov However, studies on 2,4,6-TCP degradation via Co(II)/PMS showed that the initial pH significantly affected degradation and mineralization rates. researchgate.net
Oxidant Dose: The concentration of the oxidant (e.g., H₂O₂) is crucial. An increase in H₂O₂ concentration generally increases the degradation rate up to an optimal point. nih.govijcea.org Beyond this optimum, excess H₂O₂ can act as a scavenger of hydroxyl radicals, reducing the process efficiency. ijcea.org This scavenging effect has also been observed in the UV/H₂O₂ treatment of triclosan, where lower H₂O₂ concentrations led to higher initial oxidation rates. nih.gov
Table 2: Key Optimized Parameters in AOPs for Chlorophenol Degradation
| AOP System | Parameter | Optimal Range/Value | Compound Studied | Reference |
|---|---|---|---|---|
| Fenton/Photo-Fenton | pH | ~3 | 4-Chlorophenol (B41353), TNT | researchgate.netnih.gov |
| UV/H₂O₂ | pH | ~5 | o-Cresol | nih.gov |
| UV/H₂O₂ | H₂O₂ Dose | ~150 mM | o-Cresol (0.93 mM) | nih.gov |
| Heterogeneous Photocatalysis | TiO₂ Dose | 250 mg/L | 2,4,6-Trichlorophenol | researchgate.net |
| Co(II)/PMS | pH | Influential | 2,4,6-Trichlorophenol | researchgate.net |
During the application of AOPs, the parent pollutant is transformed into a series of intermediate byproducts before, ideally, complete mineralization. Identifying these intermediates is crucial for assessing the detoxification process and understanding the degradation mechanism.
In the degradation of 2,4,6-trichlorophenol by the Co(II)/PMS system, a de novo formation mechanism has been observed where new organohalogens are formed. researchgate.net Identified byproducts included other polychlorinated aromatics like 2,4,5-trichlorophenol (B144370), 2,3,4,6-tetrachlorophenol, and 2,3,5,6-tetrachloro-1,4-benzenediol, as well as ring-opening products such as 2,4-dichloro-5-oxo-2-hexenedioic acid. researchgate.net The process also generates simpler carboxylic acids like glycolic acid and oxalic acid. researchgate.net This indicates that the degradation pathway involves hydroxylation, dechlorination, and aromatic ring cleavage.
For cresols, degradation pathways often involve the opening of the phenolic ring to generate a series of increasingly oxidized intermediates. unito.it Studies on p-cresol toxicity suggest that its metabolism proceeds through the formation of a reactive quinone methide intermediate. nih.gov In the photocatalytic oxidation of o-cresol, various intermediates have been identified using GC/MS analysis. nih.gov The final step in the complete degradation pathway is the conversion of these smaller organic acids into CO₂, H₂O, and chloride ions. researchgate.net
Integrated Bioremediation and Physicochemical Treatment Strategies
The effective removal of persistent and toxic organic compounds such as this compound from the environment necessitates the development of robust and efficient remediation technologies. A growing area of research focuses on integrated approaches that combine the strengths of both biological and chemical treatment methods to achieve higher degradation efficiency and complete mineralization of the pollutant. This section explores the application of such integrated strategies for the remediation of this compound.
Hybrid Systems Combining Microbial and Chemical Approaches
At present, specific research detailing hybrid systems that combine microbial and chemical approaches for the degradation of this compound is not available in the public domain. While bioremediation and chemical oxidation have been individually studied for a range of chlorinated phenolic compounds, the synergistic application of these methods in a single, integrated system for this compound has not been documented.
The conceptual framework for such a hybrid system would involve the strategic pairing of a biological agent, such as a specific microbial consortium or enzyme, with a chemical process like advanced oxidation (e.g., Fenton's reagent, ozonation) or reduction. The rationale behind this approach is that the chemical component could initially break down the complex and highly chlorinated structure of this compound into less toxic and more biodegradable intermediates. Subsequently, the microbial component would be able to more readily metabolize these intermediates, leading to complete mineralization. The development and validation of such a system for this compound remains a subject for future research.
Sequential Treatment Processes for Enhanced Removal
Similar to hybrid systems, detailed studies on sequential treatment processes specifically designed for the enhanced removal of this compound are not readily found in existing scientific literature. The principle of sequential treatment involves the application of two or more distinct treatment steps in a particular order to maximize the removal efficiency of a target contaminant.
For a compound like this compound, a hypothetical sequential process might first involve a physicochemical step to dechlorinate or partially oxidize the molecule. This could be followed by a biological treatment step where microorganisms further degrade the resulting byproducts. The order of the treatment stages is critical; for instance, a preliminary biological step could potentially be inhibited by the high toxicity of the parent compound, making a physicochemical pre-treatment more logical. Conversely, a physicochemical polishing step might be employed after bioremediation to remove any recalcitrant residual compounds. The optimization of such a sequential process, including the selection of appropriate technologies and their operational parameters for this compound, requires dedicated investigation.
Analytical Chemistry Research for 2,3,6 Trichloro P Cresol
Chromatographic Techniques for Trace Analysis
Chromatography is the cornerstone for the separation and analysis of 2,3,6-Trichloro-p-cresol. Both gas and liquid chromatography are employed, often coupled with mass spectrometry, to resolve the analyte from interfering components within a sample matrix. The choice of technique depends on the sample type, the required detection limits, and the laboratory's capabilities.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile chlorinated compounds like this compound. cdc.gov The high separation efficiency of GC combined with the sensitive and specific detection provided by MS makes it ideal for identifying and quantifying this compound at trace levels. nih.gov
Quantitative analysis using GC-MS involves the development of robust methods that are both accurate and reproducible. A critical step for analyzing polar phenolic compounds is often derivatization, which converts the analyte into a less polar and more volatile form, improving its chromatographic behavior. s4science.at For this compound, a common approach involves reaction with an agent like acetic anhydride (B1165640) to form the more thermally stable ester, 2,3,6-trichloro-p-cresyl acetate (B1210297). s4science.at
Method development includes optimizing GC parameters such as injector temperature, oven temperature program, and carrier gas flow rate. For quantification, the mass spectrometer is typically operated in selected ion monitoring (SIM) mode. In SIM mode, only specific ions characteristic of the analyte are monitored, significantly enhancing sensitivity and reducing background noise. An internal standard is often used to correct for variations in sample preparation and instrument response. A calibration curve is then constructed by analyzing standards of known concentrations to establish the relationship between signal response and analyte concentration.
Table 1: Illustrative GC-MS Method Parameters for Quantitative Analysis of Derivatized this compound
| Parameter | Value |
| Derivatizing Agent | Acetic Anhydride |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min |
| MS Mode | Selected Ion Monitoring (SIM) |
| Calibration Range | 0.1 - 50 µg/L |
| Correlation Coefficient (R²) | > 0.995 |
The choice of GC column is critical for achieving a successful separation. Columns with different stationary phases offer varying selectivities.
Non-polar columns (e.g., 5% phenyl-methylpolysiloxane): These are common general-purpose columns that separate compounds primarily based on their boiling points. They are robust and suitable for a wide range of applications.
Polar columns (e.g., polyethylene (B3416737) glycol, WAX): These columns provide different selectivity based on analyte polarity. For phenolic compounds, a polar column can offer better peak shape and resolution from matrix interferences compared to non-polar columns. gcms.cz The separation of cresol (B1669610) isomers, a challenging analytical task, has been successfully achieved using polar WAX-type columns. gcms.cz
While mass spectrometry is the most common detector due to its specificity, an Electron Capture Detector (ECD) can also be used. An ECD is highly sensitive to halogenated compounds and can provide very low detection limits for a molecule containing three chlorine atoms like this compound.
High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC-MS, particularly for compounds that are thermally unstable or not easily volatilized. brieflands.com For this compound, reversed-phase HPLC is the most common approach. nih.gov
In this modality, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. chemijournal.com Separation occurs based on the analyte's partitioning between the stationary and mobile phases. Method development involves optimizing the mobile phase composition (including pH adjustment), flow rate, and column temperature. Detection is often achieved using a UV detector, as the aromatic ring of the cresol provides strong absorbance. For enhanced sensitivity and selectivity, a fluorescence detector can be employed, offering lower detection limits. nih.gov
Table 2: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~280 nm or Fluorescence (Ex: 284 nm, Em: 310 nm) nih.gov |
| Injection Volume | 20 µL |
| Analysis Time | < 20 minutes epa.gov |
For analyzing this compound in highly complex matrices or when extremely low detection limits are required, tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is the premier technique. researchgate.netnih.gov MS/MS provides exceptional selectivity by utilizing a two-stage mass filtering process. nih.gov
In a typical LC-MS/MS experiment, the analyte is first separated by HPLC and then ionized. A specific ion corresponding to the parent molecule (the precursor ion) is selected in the first mass analyzer. This ion is then fragmented, and a specific fragment (the product ion) is monitored in the second mass analyzer. This precursor-to-product ion transition is unique to the target analyte, effectively eliminating chemical noise and matrix interferences. This process is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
Table 3: Hypothetical SRM Transition for this compound
| Parameter | Ion (m/z) |
| Ionization Mode | Negative Electrospray (ESI-) |
| Precursor Ion [M-H]⁻ | 209.9 |
| Product Ion (example) | 174.9 (Loss of Cl) |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Sample Preparation and Enrichment Strategies
Effective sample preparation is a critical prerequisite for accurate trace analysis. The goal is to extract this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.
Liquid-Liquid Extraction (LLE) : This classic technique involves extracting the analyte from an aqueous sample into an immiscible organic solvent like methylene (B1212753) chloride or ethyl acetate. cdc.gov Adjusting the pH of the aqueous sample to below the pKa of the cresol ensures it is in its neutral form, maximizing extraction efficiency into the organic phase. cdc.gov
Solid-Phase Extraction (SPE) : SPE is a more modern and efficient alternative to LLE that uses a solid sorbent packed in a cartridge to isolate the analyte. cdc.gov For a chlorinated phenol (B47542), a reversed-phase sorbent (like C18) or a polymer-based sorbent can be used. The sample is passed through the cartridge, the analyte is adsorbed, interferences are washed away, and the purified analyte is then eluted with a small volume of organic solvent, achieving both cleanup and concentration.
Salting-Out Assisted Liquid-Liquid Extraction (SALLE) : In this method, a salt is added to a mixture of a water-miscible organic solvent (like acetonitrile) and the aqueous sample. nih.gov The salt addition induces a phase separation, allowing for the extraction of the analyte into the organic layer. This technique is often used for biological fluids after protein precipitation. nih.gov
The choice of extraction method depends on the matrix. For soil and sediment, solvent extraction, sometimes enhanced with ultrasonication, is common. cdc.gov For biological samples like blood or urine, an initial protein precipitation step with acetonitrile is often required, followed by LLE or SPE. cdc.govnih.gov
Table 4: Summary of Sample Preparation Strategies for Different Matrices
| Matrix | Preparation Technique(s) | Key Considerations |
| Water | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | pH adjustment is critical for efficient extraction. |
| Soil/Sediment | Solvent Extraction (e.g., with methylene chloride), Ultrasonic Extraction | Requires a robust extraction to release the analyte from the solid matrix. cdc.gov |
| Biological Fluids | Protein Precipitation, followed by LLE, SPE, or SALLE | May require an initial hydrolysis step to free conjugated forms of the analyte. cdc.govnih.gov |
Solid-Phase Extraction (SPE) Techniques for Water Matrices
Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique designed to isolate and concentrate analytes from complex liquid matrices, such as water, prior to chromatographic analysis. mdpi.com The process involves passing the water sample through a cartridge containing a solid adsorbent (the stationary phase). Analytes of interest, like this compound, are retained on the sorbent material while the bulk of the water and other matrix components pass through. The retained analytes are then eluted using a small volume of an appropriate organic solvent, resulting in a cleaner, more concentrated sample. mdpi.com
The choice of sorbent is critical and depends on the polarity of the target analyte. For semi-polar compounds like chlorophenols, reversed-phase sorbents such as C18 or polymeric materials are common. Research on the analysis of various phenols and chlorophenols in water has demonstrated the efficacy of SPE for preconcentration. For instance, in one method for determining a range of chlorophenols, spiked water samples were preconcentrated using an Isolute ENV+ cartridge before derivatization and analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov This integrated approach highlights the role of SPE in achieving low detection limits in complex environmental samples. nih.gov The volume of water processed can range from milliliters to liters, with sorbent amounts typically between 60 and 600 mg, allowing for significant concentration factors and enabling the detection of trace-level contaminants. mdpi.com U.S. EPA Method 528 also specifies the use of an SPE cartridge for the extraction of phenols from drinking water, demonstrating its regulatory acceptance and importance in environmental monitoring. nih.govnj.gov
Solid-Phase Microextraction (SPME) Advances for Headspace Analysis
Solid-Phase Microextraction (SPME) is a fast, solvent-free sample preparation technique that integrates extraction, concentration, and sample introduction into a single step. researchgate.net In headspace SPME (HS-SPME), a fused-silica fiber coated with a polymeric stationary phase is exposed to the vapor phase (headspace) above a liquid or solid sample in a sealed vial. researchgate.net Volatile and semi-volatile analytes, such as chlorinated cresols, partition from the sample matrix into the headspace and are then adsorbed by the fiber coating. The fiber is subsequently transferred to the injector of a gas chromatograph for thermal desorption and analysis. researchgate.net
The selection of the fiber coating is crucial for extraction efficiency. Common coatings for chlorophenols and related compounds include polydimethylsiloxane/divinylbenzene (PDMS/DVB) and divinylbenzene/Carboxen/polydimethylsiloxane (DVB/CAR/PDMS). researchgate.netnih.gov Research has shown that CAR/PDMS fibers are highly suitable for the determination of volatile halogenated compounds. nih.gov
Method optimization involves several key parameters:
Extraction Time and Temperature: Equilibrium between the sample, headspace, and fiber must be reached for reproducible results. Studies on cresol isomers found optimal headspace extraction at 40°C for 60 minutes. researchgate.net For other volatile halogenated compounds, equilibrium was reached within 20-25 minutes. nih.gov
Salt Addition: The addition of a salt, such as sodium chloride, to the aqueous sample can increase the ionic strength of the solution. This "salting-out" effect decreases the solubility of organic analytes, promoting their transfer into the headspace and enhancing extraction efficiency. researchgate.net An optimal concentration of 0.3 g/mL of sodium chloride was identified for cresol analysis. researchgate.net
An advanced application of this technique is multiple headspace SPME (MHS-SPME), which is designed for accurate quantification by avoiding matrix effects through an exhaustive extraction of the analyte from the sample. nih.gov
| Parameter | Optimal Condition |
|---|---|
| Fiber Type | PDMS-DVB |
| Extraction Temperature | 40 °C |
| Extraction Time | 60 min |
| Salt Concentration (NaCl) | 0.3 g/mL |
| Desorption Temperature | 210 °C |
| Desorption Time | 60 s |
Derivatization Procedures for Improved Volatility and Detectability
Gas chromatographic analysis of polar compounds like this compound can be challenging due to their low volatility and potential for adsorption within the GC system. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving chromatographic peak shape and detectability. gcms.czs4science.at
Acetylation is a common derivatization technique for phenolic compounds. The hydroxyl group of the cresol is converted into an acetate ester. This is typically achieved by reacting the chlorophenol with acetic anhydride in an alkaline aqueous solution. s4science.atnih.gov The resulting esters are less polar and have a higher vapor pressure than the parent phenol, making them more suitable for GC analysis. s4science.at This reaction can be followed by liquid-liquid extraction with a solvent like n-hexane to isolate the derivatives for injection into the GC, often coupled with an electron-capture detector (ECD) for high sensitivity. nih.gov
Methylation is another effective strategy for derivatizing chlorophenols. In this process, the acidic proton of the hydroxyl group is replaced with a methyl group, forming a methyl ether. A variety of reagents can be used, including trimethyloxonium (B1219515) tetrafluoroborate (B81430) (TMO), which efficiently converts chlorophenols into their O-methylated counterparts at ambient temperature. nih.govmorressier.com These methylated derivatives are sufficiently volatile for subsequent analysis by GC-MS. nih.govmorressier.com
| Procedure | Reagent | Derivative Formed |
|---|---|---|
| Acetylation | Acetic anhydride | Acetate ester |
| Methylation | Trimethyloxonium tetrafluoroborate (TMO) | Methyl ether |
| Silylation | Trimethylsilyl-N,N-dimethylcarbamate (TMSDMC) | Trimethylsilyl ether |
To simplify and streamline the analytical workflow, derivatization is often performed directly within the sample matrix, an approach known as in situ or in-sample derivatization. This minimizes sample handling, reduces the use of organic solvents, and can often be automated. nemi.gov
U.S. EPA Method 1653 provides a detailed protocol for the determination of chlorinated phenolics in wastewater using in-situ acetylation. nemi.gov In this method, a buffered aqueous sample (pH 9-11.5) is treated directly with acetic anhydride. The chlorophenolic acetates are formed within the sample vial and are subsequently extracted with hexane (B92381) for GC-MS analysis. nemi.gov
This concept has been further integrated with automated sample introduction systems. A method for 2,4,6-trichlorophenol (B30397) involves performing the derivatization and extraction processes automatically within a headspace sampler. s4science.at The aqueous sample is heated, allowing the derivatization reaction to proceed and the volatile ester products to partition into the headspace. An aliquot of the headspace is then automatically injected into the GC/MS. This combined in-sample derivatization and headspace extraction technique is simple, reduces costs, and minimizes laboratory waste. s4science.at
Method Validation and Performance Metrics
Method validation is the process of confirming that an analytical procedure is suitable for its intended purpose. It involves evaluating key performance characteristics to ensure the reliability, accuracy, and precision of the results. For quantitative methods, crucial performance metrics include the limits of detection and quantitation.
The Limit of Detection (LOD) , often referred to as the Method Detection Limit (MDL), is the minimum measured concentration of a substance that can be reported with 99% confidence that the analyte concentration is greater than zero. ohio.gov It represents the lowest concentration at which the presence of the analyte can be reliably detected.
The Limit of Quantitation (LOQ) , sometimes called the Practical Quantitation Level (PQL) or Lower Limit of Quantitation (LLOQ), is the lowest concentration of an analyte that can be quantitatively determined with a stated level of precision and accuracy under the specific conditions of the method. ohio.govepa.gov Measurements below the LOQ are considered to be in a region of less-certain quantitation. ohio.gov The LOQ is often established by analyzing a series of low-level standards or by applying a multiplication factor (typically 5 to 10) to the determined LOD. nj.govohio.gov
For this compound and related compounds, reported LOD and LOQ values vary significantly depending on the sample matrix, preparation technique, and analytical instrumentation used.
| Compound(s) | Method | Matrix | LOD / LOQ | Reference |
|---|---|---|---|---|
| Chlorophenols | Direct Acetylation, GC-ECD | Aqueous | LOD: 0.001–0.005 mg/L | nih.gov |
| Chlorophenols | Direct Acetylation, SPME, GC-MS | Water | LOD: ~0.1 µg/L | jcsp.org.pk |
| Cresol Isomers | HS-SPME, GC-FID | Aquatic Solution | LOD: 0.68–1.31 µg/L | researchgate.net |
| Phenols & Chlorophenols | SPE, Derivatization, GC-MS | Spiked Water | LOD: 0.01–0.25 µg/L | nih.gov |
| Cresol Isomers | SLE-LTP, Derivatization, GC-MS | Sewage Sludge | LOQ: 20 µg/kg | nih.gov |
| Cresol Isomers | USEPA Method 528 (GC/MS) | Water | MDL: 0.026 µg/L (ppb) | nj.gov |
Precision, Accuracy, and Recovery Studies in Complex Matrices
The validation of an analytical method is crucial to ensure the reliability and reproducibility of results, particularly when analyzing trace levels of contaminants like this compound in complex environmental and biological matrices. Precision, accuracy, and recovery are fundamental parameters in this validation process. These studies are designed to quantify the performance of the entire analytical procedure, from sample extraction to final measurement, and to identify any potential interferences caused by the sample matrix.
Defining the Metrics
Precision refers to the degree of agreement among a series of individual measurements when the analytical method is applied repeatedly to multiple samples. It is typically expressed as the relative standard deviation (RSD).
Accuracy indicates the closeness of the measured value to the true or accepted value. It is often evaluated by analyzing certified reference materials or by spiking a blank matrix with a known concentration of the analyte and is expressed as the percentage recovery of that known amount.
Recovery specifically assesses the efficiency of the sample extraction and cleanup steps. It quantifies the proportion of the analyte that is successfully transferred from the original matrix to the final analytical extract.
Performance in Environmental Matrices
Environmental samples such as soil, sediment, and sewage sludge are notoriously complex, containing a wide variety of organic and inorganic compounds that can interfere with the analysis of target analytes. Method performance requirements are often set by regulatory bodies to ensure data quality. For instance, methods for analyzing chlorinated phenols in soil may require an average accuracy between 70-130% and a precision (RSD) of less than 20% gov.bc.ca.
Research on the determination of chlorophenols in sewage sludge and soil using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides insight into the expected performance for compounds structurally similar to this compound. In one such study, the following results were achieved:
In sewage sludge , intra-batch accuracies ranged from 100.5% to 113.4% with an RSD of ≤15.6%. Inter-batch accuracies were between 86.1% and 100.5% with an RSD of ≤33.6% researchgate.net.
In soil , intra-batch accuracies were found to be between 71.3% and 102.7% with an RSD of ≤14.0%. The inter-batch accuracies ranged from 70.5% to 112.5% with an RSD of ≤28.2% researchgate.net.
Similarly, a method developed for determining cresol isomers in sewage sludge using gas chromatography-mass spectrometry (GC-MS) after a solid-liquid extraction with low-temperature purification demonstrated high efficiency. The study reported recoveries higher than 91% with a relative standard deviation lower than 12% nih.govresearchgate.net.
The data below summarizes typical performance metrics for related phenolic compounds in complex environmental matrices.
| Matrix | Analyte Class | Analytical Method | Accuracy / Recovery (%) | Precision (RSD %) | Source |
|---|---|---|---|---|---|
| Soil | Chlorinated Phenols | GC/MS, LC/MS/MS | 70 - 130 | < 20 | gov.bc.ca |
| Sewage Sludge | Chlorophenols | LC-MS/MS | 86.1 - 113.4 | ≤ 33.6 | researchgate.net |
| Soil | Chlorophenols | LC-MS/MS | 70.5 - 112.5 | ≤ 28.2 | researchgate.net |
| Sewage Sludge | Cresol Isomers | GC-MS | > 91 | < 12 | nih.govresearchgate.net |
Performance in Biological Matrices
Analyzing this compound in biological matrices like plasma, urine, or tissue presents unique challenges due to the presence of proteins, lipids, and other endogenous substances. Effective sample preparation, often involving protein precipitation, liquid-liquid extraction, or solid-phase extraction, is critical for achieving acceptable accuracy and precision.
Studies on the parent compound, p-cresol (B1678582), in biological samples demonstrate that high sensitivity and reliability can be achieved. A highly sensitive method using chemical derivatization followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) was validated for quantifying p-cresol in urine, plasma, and brain tissue. The method was proven to be accurate, with recoveries between 91% and 100%, and precise, with an RSD of less than 15% across all tested matrices nih.gov. Another study using a simpler spectrofluorometric method for p-cresol in plasma reported a relative standard deviation of 1.2% brieflands.com.
These findings suggest that with appropriate optimization, analytical methods for this compound can achieve high levels of precision, accuracy, and recovery, even in challenging biological matrices.
| Matrix | Analyte | Analytical Method | Accuracy / Recovery (%) | Precision (RSD %) | Source |
|---|---|---|---|---|---|
| Urine | p-Cresol | LC-MS/MS | 91 - 100 | < 15 | nih.gov |
| Plasma | p-Cresol | LC-MS/MS | 91 - 100 | < 15 | nih.gov |
| Brain Tissue | p-Cresol | LC-MS/MS | 91 - 100 | < 15 | nih.gov |
| Plasma | p-Cresol | Spectrofluorometry | Not Reported | 1.2 | brieflands.com |
Ecological Implications and Environmental Impact Research
Phytotoxicity Studies of Chlorophenols on Agricultural and Environmental Plant Species
Chlorophenols are recognized as significantly toxic to plant life, with the potential to obstruct vital processes such as photosynthesis environmentaljournals.org. The disposal of wastewater containing these compounds into agricultural fields is a matter of concern, as the bioaccumulation of chlorophenols can lead to their entry into the food chain environmentaljournals.org.
Effects on Seed Germination and Root Elongation
Studies on the phytotoxic effects of 2,4,6-TCP have demonstrated its inhibitory impact on seed germination and root elongation in a dose-dependent manner environmentaljournals.org. In a study involving Vigna radiata (mung bean), exposure to increasing concentrations of 2,4,6-TCP led to a reduction in both germination and root growth environmentaljournals.org. Similarly, research on Arabidopsis thaliana showed that seed germination and seedling growth were markedly inhibited by 2,4,6-TCP nih.gov.
The impact of chlorophenols can vary between plant species. For instance, a study on 4-chlorophenol (B41353) and 2,4-dichlorophenol (B122985) found that beans (Phaseolus vulgaris) were more sensitive to these compounds than maize (Zea mays) scirp.org. The inhibition of seed germination by chlorophenols may be attributed to their hydrophobic nature, which can interfere with water absorption by the seed scirp.org.
| Plant Species | Compound | Observed Effects |
| Vigna radiata | 2,4,6-Trichlorophenol (B30397) | Inhibition of germination and root elongation in a dose-dependent manner. environmentaljournals.org |
| Arabidopsis thaliana | 2,4,6-Trichlorophenol | Marked inhibition of seed germination and seedling growth. nih.gov |
| Phaseolus vulgaris | 4-Chlorophenol, 2,4-Dichlorophenol | More sensitive to chlorophenols compared to Zea mays. scirp.org |
| Zea mays | 4-Chlorophenol, 2,4-Dichlorophenol | More tolerant to the assessed concentrations of chlorophenols. scirp.org |
Dose-Response Relationships in Plant Growth Inhibition
The inhibitory effects of 2,4,6-TCP on plant growth are directly related to its concentration. For Vigna radiata, the 50% effect concentration (EC50) for 2,4,6-TCP was determined to be 16.40 mg/L environmentaljournals.org. At a concentration of 16 mg/L, the germination index was reduced to 14.81, and at 20 mg/L, it dropped to 2.97 environmentaljournals.org. Root elongation in the same species was reduced to 44.61% at a 16 mg/L concentration of 2,4,6-TCP environmentaljournals.org.
In a study on three species of Lemnaceae (Lemna minor, Lemna gibba, and Landoltia punctata), the effects of 2,4,6-TCP on growth rates varied considerably, with L. punctata being the most tolerant nih.gov. For L. minor and L. gibba, there was an inverse relationship between biomass accumulation and peroxidase activity, indicating that higher growth reduction was associated with increased stress enzyme activity nih.gov.
| Plant Species | 2,4,6-TCP Concentration | Effect on Growth |
| Vigna radiata | 16.40 mg/L | 50% effect concentration (EC50). environmentaljournals.org |
| Vigna radiata | 16 mg/L | Germination Index reduced to 14.81; Root elongation reduced to 44.61%. environmentaljournals.org |
| Vigna radiata | 20 mg/L | Germination Index reduced to 2.97. environmentaljournals.org |
| Lemna minor and Lemna gibba | Increasing concentrations | Inverse relationship between biomass accumulation and peroxidase activity. nih.gov |
| Landoltia punctata | Increasing concentrations | Most tolerant of the three Lemnaceae species tested. nih.gov |
Impacts on Environmental Microbial Communities and Ecosystem Function
The introduction of chlorophenols into the environment can significantly alter microbial communities, affecting their diversity, structure, and function.
Influence on Microbial Diversity and Community Structure
In studies involving the degradation of 2,4,6-TCP in a photolytic circulating-bed biofilm reactor, the microbial communities underwent dramatic changes nih.gov. The dominant strain in the initial inoculum, Burkholderia xenovorans, known for degrading chlorinated aromatics, was replaced by strains recognized for biofilm formation and the degradation of non-chlorinated aromatics nih.gov.
The addition of different organic carbon sources as co-substrates can also influence the composition of the bacterial community during the degradation of 2,4,6-TCP nih.gov. For example, in one study, Proteobacteria was the most dominant phylum in a reactor with added acetate (B1210297), while Firmicutes dominated in the presence of glucose nih.gov.
Antimicrobial Activity Affecting Degradation Processes
Chlorophenols possess bactericidal and fungicidal properties, which can inhibit the very microbial processes that are crucial for their degradation frontiersin.org. However, some microorganisms have adapted to utilize these compounds. The anaerobic degradation of 2,4,6-TCP can be enhanced through bioaugmentation with specific bacterial strains like Desulfitobacterium researchgate.net.
The degradation of 2,4,6-TCP often occurs through co-metabolism, where the presence of an easily degradable carbon source enhances the breakdown of the more complex chlorophenol mdpi.commdpi.com. The efficiency of this process is influenced by the type of co-substrate used mdpi.com. The degradation pathway of 2,4,6-TCP can involve reductive dechlorination to less chlorinated phenols, such as 2,4-dichlorophenol, which are then further broken down researchgate.net.
Bioconcentration and Environmental Persistence in Non-Human Biota
Information regarding the bioconcentration and environmental persistence of 2,3,6-Trichloro-p-cresol is not available. However, data on related compounds like cresols and other chlorophenols can provide some general insights.
Experimental bioconcentration factors (BCFs) for o-cresol (B1677501) (14.1) and m-cresol (B1676322) (19.9) suggest that these isomers are not expected to bioconcentrate significantly in fish and other aquatic organisms nih.gov. In general, cresols are not anticipated to adsorb strongly to sediment and suspended organic matter nih.gov.
The persistence of cresols in the environment is generally low due to rapid degradation in most media. Biodegradation is the primary mechanism for their breakdown in soil and water nih.gov. However, they may persist in environments with limited microbial communities, such as in some groundwater aquifers and under anaerobic conditions nih.gov.
Highly chlorinated phenols, due to their stability, are known to be persistent in the environment and can accumulate in sediments and organisms oregonstate.edu.
Q & A
Advanced Research Question
Enzyme Assays : Grow isolates on this compound as the sole carbon source. Prepare cell-free extracts and test for ring-fission enzymes (e.g., catechol 1,2-dioxygenase or protocatechuate 3,4-dioxygenase) using spectrophotometric assays to monitor substrate depletion or product formation .
Genetic Analysis : Amplify catabolic genes (e.g., xylE for meta-cleavage or pheA for phenol hydroxylase) via PCR. Sequence positive amplicons to confirm pathway-specific markers .
Intermediate Detection : Use HPLC or LC-MS to identify metabolites (e.g., chlorinated catechols or carboxylic acids) in culture supernatants .
What methodological approaches resolve contradictions in reported degradation pathways of chlorinated cresols by Pseudomonas species?
Advanced Research Question
Contradictions often arise from substrate-specific pathway induction. To address this:
- Growth Substrate Variation : Compare enzyme profiles (e.g., catechol 2,3-dioxygenase vs. protocatechuate oxygenase) in cells grown on this compound versus simpler cresols (e.g., p-cresol) .
- Mutant Studies : Knock out putative pathway genes (e.g., pcmH for p-cresol methylhydroxylase) and assess degradation capacity .
- Multi-Omics Integration : Combine transcriptomics and proteomics to map induced pathways under different conditions .
What are the key considerations in designing toxicity studies for this compound, particularly regarding protein binding?
Basic Research Question
- Free vs. Total Concentration : Measure free (unbound) toxin using equilibrium dialysis or ultrafiltration, as protein binding (e.g., albumin) modulates bioavailability .
- Hypoalbuminemia Models : Use in vitro systems with varying albumin concentrations (e.g., 25 g/L vs. 50 g/L) to simulate uremic conditions and assess leukocyte inhibition via chemiluminescence assays .
- Dose-Response Curves : Include sublethal doses to evaluate chronic effects on cellular metabolism (e.g., mitochondrial dysfunction) .
How does the presence of methyl and chloro substituents influence enzymatic ring-fission of chlorinated cresol derivatives?
Advanced Research Question
- Steric Effects : Methyl groups at the para position (as in p-cresol derivatives) favor meta-cleavage via catechol 2,3-dioxygenase, while chloro substituents may hinder enzyme-substrate binding .
- Electronic Effects : Electron-withdrawing Cl groups increase aromatic ring stability, potentially slowing hydroxylation. Use Hammett constants (σ) to predict reactivity trends .
- Enzyme Specificity : Pseudomonas putida strains exhibit substrate-dependent induction of ortho- or meta-cleavage pathways; test enzyme kinetics with methyl- and chloro-substituted analogs .
What spectroscopic signatures distinguish this compound from its structural isomers?
Basic Research Question
- Raman Spectroscopy : this compound shows distinct C-Cl symmetric stretching at ~732 cm⁻¹ and aromatic ring vibrations at ~1600 cm⁻¹. Compare with 2,4,6-Trichloro-m-cresol (peaks at ~841 cm⁻¹) .
- Infrared (IR) : O-H stretching at ~3300 cm⁻¹ and C-Cl bending at ~550–750 cm⁻¹. Reference NIST IR spectra (10% in CCl₄) for baseline correction of solvent interference .
What strategies are effective in elucidating the catabolic type (I, II, III) of bacterial strains degrading chlorinated cresols?
Advanced Research Question
- Catabolic Typing :
- Type I (meta-meta) : Detect catechol 2,3-dioxygenase activity and xylE gene presence .
- Type II (ortho-ortho) : Identify protocatechuate 3,4-dioxygenase activity and pheA gene expression .
- Type III (meta-ortho) : Confirm co-induction of catechol 2,3-dioxygenase and protocatechuate pathways via enzyme assays and metabolite profiling .
- Rep-PCR Fingerprinting : Cluster strains genetically to correlate catabolic type with phylogenetic lineage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
